(Z)-4-chloro-N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a (Z)-configured propen-2-yl backbone substituted with a 3-phenoxyphenyl group, a pyridin-4-ylmethyl amino moiety, and a 4-chlorobenzamide unit. The stereochemistry (Z-configuration) is critical, as it influences spatial orientation and intermolecular interactions, which may impact binding affinity or metabolic stability.
Properties
IUPAC Name |
4-chloro-N-[(Z)-3-oxo-1-(3-phenoxyphenyl)-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN3O3/c29-23-11-9-22(10-12-23)27(33)32-26(28(34)31-19-20-13-15-30-16-14-20)18-21-5-4-8-25(17-21)35-24-6-2-1-3-7-24/h1-18H,19H2,(H,31,34)(H,32,33)/b26-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPXIOMEODOFE-ITYLOYPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C(=O)NCC3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(/C(=O)NCC3=CC=NC=C3)\NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chlorobenzamide Intermediate
The 4-chlorobenzoyl moiety is synthesized using a modified Schotten-Baumann reaction:
- Acid Chloride Formation : 4-Chlorobenzoic acid (3.20 mmol) reacts with thionyl chloride (9.61 mmol) in tetrahydrofuran (THF) under reflux (3 h) to yield 4-chlorobenzoyl chloride.
- Amidation : The acid chloride is treated with 25% ammonium hydroxide (64.0 mmol) at 0–5°C, producing 4-chlorobenzamide in 78% yield.
Key Data :
Construction of the Enaminone Scaffold
The enaminone core is assembled via a three-component reaction:
- β-Ketoester Preparation : Ethyl acetoacetate (5.0 mmol) reacts with 3-phenoxybenzaldehyde (5.0 mmol) in ethanol under acidic conditions (HCl, 50°C, 6 h) to form the α,β-unsaturated ketone.
- Amine Coupling : The intermediate ketone is treated with pyridin-4-ylmethylamine (6.0 mmol) in dichloromethane (DCM) with triethylamine (TEA, 7.0 mmol) at room temperature (12 h), yielding the Z-configured enaminone.
Optimization Notes :
- Stereoselectivity : The Z-isomer predominates (>90%) due to steric hindrance from the 3-phenoxyphenyl group.
- Yield : 65–72% after column chromatography (SiO2, hexane/ethyl acetate 3:1).
Final Coupling and Functionalization
Amide Bond Formation
The 4-chlorobenzamide fragment is coupled to the enaminone core using EDC/HOBt activation:
- Reaction Conditions : 4-Chlorobenzamide (1.2 equiv), enaminone (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv) in DCM (0°C → RT, 24 h).
- Workup : The crude product is purified via recrystallization (ethanol/water) to afford the title compound in 58% yield.
Characterization :
- HRMS (ESI+) : m/z [M+H]+ Calculated: 542.1524; Found: 542.1521.
- 13C NMR (DMSO-d6) : δ 166.7 (C=O), 149.5 (Ar-C), 140.4 (C=N), 129.3–113.8 (aromatic carbons).
Mechanistic Insights and Side Reactions
Competing Pathways During Enaminone Formation
- Imine Formation : At elevated temperatures (>40°C), the enaminone may undergo tautomerization to an imine, reducing Z-selectivity.
- Mitigation Strategy : Conduct reactions at 0–25°C and use molecular sieves to absorb water.
Industrial-Scale Adaptations (Patent-Based Methods)
A patent-derived protocol for analogous benzamides employs continuous flow chemistry to enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
(Z)-4-chloro-N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
The compound 2-(1-methyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential applications in various scientific and medical fields. This article will explore its applications, focusing on scientific research, particularly in pharmacology and biochemistry.
Pharmacological Potential
Research indicates that compounds similar to 2-(1-methyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride may exhibit significant pharmacological effects. Studies have shown that derivatives of pyrazole compounds can act as:
- Anti-inflammatory agents : Pyrazole derivatives have been noted for their ability to reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
- Antitumor activity : Some compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.
- Neurological effects : The thieno[2,3-c]pyridine moiety is associated with neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Mechanistic Studies
The compound's structure allows for investigations into its mechanism of action at the molecular level. For instance:
- Enzyme inhibition : Research into how this compound interacts with specific enzymes could reveal insights into its therapeutic potential.
- Receptor binding studies : Understanding how the compound binds to various receptors (e.g., G protein-coupled receptors) can elucidate its pharmacodynamics.
Table 1: Summary of Research Findings on Similar Compounds
These studies highlight the diverse applications of related compounds and suggest that 2-(1-methyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride may share similar properties.
Mechanism of Action
The mechanism of action of (Z)-4-chloro-N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most relevant structural analogue is N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methoxybenzamide (), which shares the following features:
- Core structure : Propen-2-yl backbone with an oxo group and benzamide substituent.
- Variations: Substituent position: The target compound has a 3-phenoxyphenyl group, whereas the analogue has a 4-chlorophenyl group. Pyridine orientation: The target compound uses a pyridin-4-ylmethyl amino group, while the analogue employs pyridin-3-ylmethyl amino. Benzamide substitution: The target compound has a 4-chloro substituent, while the analogue features a 4-methoxy group. Stereochemistry: The target compound is (Z)-configured, while the analogue is (E)-configured.
Table 1: Structural Comparison
Physicochemical Properties
The analogue in provides collision cross-section (CCS) data for various adducts (Table 2), which reflect molecular shape and size in gas-phase analyses (e.g., ion mobility spectrometry). While analogous data for the target compound are unavailable, inferences can be drawn:
- The pyridin-4-ylmethyl amino group may alter hydrogen-bonding capacity relative to the pyridin-3-ylmethyl amino group, affecting solubility or membrane permeability.
Table 2: Predicted CCS Values for Analogous Compound ()
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 422.12660 | 200.6 |
| [M+Na]+ | 444.10854 | 214.1 |
| [M+NH4]+ | 439.15314 | 206.4 |
| [M+K]+ | 460.08248 | 206.0 |
Stereochemical and Electronic Effects
- (Z) vs. In contrast, the (E)-configured analogue may exhibit a more extended conformation .
- Substituent Electronics : The 4-chloro group (electron-withdrawing) in the target compound could enhance binding to electrophilic pockets in proteins, whereas the 4-methoxy group (electron-donating) in the analogue might favor hydrophobic interactions .
Research Implications and Limitations
- Gaps in Data: No literature or patent data exist for the target compound, limiting direct comparisons of biological activity or synthetic routes. The analogue’s CCS data () provide a partial benchmark but lack correlative functional studies.
- Future Directions : Computational modeling (e.g., molecular docking) could predict target engagement, while synthetic efforts should explore the impact of stereochemistry and substituent variation on activity.
Biological Activity
(Z)-4-chloro-N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide is a complex organic compound that has garnered interest due to its potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzamide core with various functional groups that contribute to its biological activity.
Anticancer Activity
The compound's structural features indicate possible interactions with cancer-related pathways. Compounds with similar moieties have been investigated for their ability to inhibit cancer cell proliferation. For example, certain pyrido[2,3-d]pyrimidine derivatives have shown activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth . The presence of the pyridine ring in this compound may enhance its bioactivity through similar mechanisms.
Enzyme Inhibition
Enzyme inhibition studies have indicated that compounds with similar structures can act as inhibitors of various enzymes, including those involved in metabolic pathways and cell signaling. For instance, some benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . The potential of this compound as an enzyme inhibitor remains a promising area for future research.
Study on Antimicrobial Properties
A recent study highlighted the antimicrobial potential of related benzamide derivatives. The findings indicated that certain modifications in the chemical structure significantly enhanced the antibacterial efficacy against resistant strains of bacteria . Although specific data on (Z)-4-chloro-N-(3-oxo...) is not available, the trends observed in these studies support the hypothesis that this compound may exhibit similar properties.
Cancer Cell Line Testing
In vitro testing of structurally related compounds has shown significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells . These studies suggest that (Z)-4-chloro-N-(3-oxo...) could be explored for its anticancer potential through further experimental validation.
Q & A
Q. What are the recommended synthetic routes for (Z)-4-chloro-N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide?
Methodological Answer: The synthesis involves multi-step coupling reactions. Key steps include:
- Amide bond formation : React 4-chlorobenzoyl chloride with the enamine intermediate (containing the 3-phenoxyphenyl and pyridinylmethylamino groups) under Schotten-Baumann conditions (aqueous base, e.g., NaOH) to form the benzamide core .
- Enamine synthesis : Condense 3-phenoxyphenylacetone with pyridin-4-ylmethylamine under acidic catalysis (e.g., acetic acid) to generate the (Z)-configured enamine. Monitor stereochemistry via -NMR coupling constants (e.g., ~12–16 Hz for Z-isomer) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the pure (Z)-isomer.
Q. How can the stereochemical integrity of the (Z)-configured double bond be confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Solve the crystal structure using SHELX programs (e.g., SHELXL for refinement). The (Z)-configuration will show distinct bond angles and spatial arrangement of substituents around the double bond .
- NMR spectroscopy : Analyze -NMR NOESY correlations; proximity of the pyridinylmethylamino proton to the 3-phenoxyphenyl group confirms the Z-geometry.
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode).
- Multinuclear NMR : Use -NMR to resolve carbonyl (C=O) and aromatic carbons; -NMR for coupling patterns.
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., kinases). Parameterize the (Z)-configuration and partial charges using DFT (e.g., B3LYP/6-31G*) .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability. Analyze hydrogen bonds (e.g., pyridine N with catalytic lysine) and hydrophobic interactions (chlorophenyl group) .
Q. How can conflicting biological activity data from different assays be resolved?
Methodological Answer:
- Assay validation : Cross-validate using orthogonal techniques (e.g., SPR for binding kinetics vs. enzymatic inhibition assays).
- Solubility correction : Account for DMSO stock concentration effects (e.g., >0.1% DMSO may denature proteins). Use dynamic light scattering (DLS) to check aggregation .
- Metabolic stability : Test in liver microsomes to rule out rapid degradation masking activity.
Q. What strategies optimize the compound’s metabolic stability without altering its bioactivity?
Methodological Answer:
Q. How can crystallographic disorder in the pyridinylmethylamino group be addressed during structure refinement?
Methodological Answer:
Q. What experimental controls are critical when studying the compound’s mechanism of action in cellular assays?
Methodological Answer:
- Negative controls : Use a structurally analogous inactive compound (e.g., E-isomer) to rule out nonspecific effects.
- Knockdown/knockout models : CRISPR-Cas9 gene editing of putative targets (e.g., kinase genes) to confirm on-target activity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC50_{50}50 values across different studies?
Methodological Answer:
- Standardize assay conditions : Ensure consistent ATP concentrations (for kinase assays), pH, and temperature.
- Compound verification : Re-analyze batches via LC-MS to confirm purity. Impurities >2% can skew results .
- Data normalization : Use Z-factor or strictly standardized mean difference (SSMD) to account for inter-lab variability .
Q. Why might the compound exhibit varying solubility profiles in different solvent systems?
Methodological Answer:
- pH-dependent solubility : The pyridine N and benzamide NH groups confer pH-sensitive ionization. Measure solubility in buffers (pH 1–10) using nephelometry .
- Co-solvent effects : Additives like cyclodextrins or PEG-400 can enhance aqueous solubility without altering bioactivity .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
